2,4-Difluoro-6-nitrophenylacetonitrile

Medicinal Chemistry Organic Synthesis Reaction Selectivity

This specific isomer is a critical precursor for tyrosine kinase inhibitors (TKIs), where the 2,4-difluoro-6-nitro substitution pattern enables regioselective functionalization unattainable with other isomers. High-purity (NLT 98%) minimizes assay interference. Source reliably for medicinal chemistry campaigns.

Molecular Formula C8H4F2N2O2
Molecular Weight 198.13 g/mol
CAS No. 1804517-53-0
Cat. No. B1413296
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,4-Difluoro-6-nitrophenylacetonitrile
CAS1804517-53-0
Molecular FormulaC8H4F2N2O2
Molecular Weight198.13 g/mol
Structural Identifiers
SMILESC1=C(C=C(C(=C1[N+](=O)[O-])CC#N)F)F
InChIInChI=1S/C8H4F2N2O2/c9-5-3-7(10)6(1-2-11)8(4-5)12(13)14/h3-4H,1H2
InChIKeyBIUIEJHTLXAVOA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.25 g / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2,4-Difluoro-6-nitrophenylacetonitrile (CAS 1804517-53-0): High-Purity Pharmaceutical Intermediate for Tyrosine Kinase Inhibitor Synthesis


2,4-Difluoro-6-nitrophenylacetonitrile (CAS 1804517-53-0) is a fluorinated nitrophenylacetonitrile derivative with the molecular formula C8H4F2N2O2 and molecular weight 198.13 g/mol . It is characterized by a phenyl ring substituted with two fluorine atoms at positions 2 and 4 and a nitro group at position 6 . This compound is primarily utilized as a versatile building block in organic synthesis, particularly as a precursor in the development of tyrosine kinase inhibitors (TKIs) for targeted cancer therapies . Its unique substitution pattern imparts distinct electronic and steric properties that influence its reactivity and biological interactions, making it a critical intermediate for medicinal chemistry programs.

Why 2,4-Difluoro-6-nitrophenylacetonitrile Cannot Be Substituted by Isomeric Analogs in Key Synthetic Routes


Generic substitution of 2,4-difluoro-6-nitrophenylacetonitrile with other difluoro-nitrophenylacetonitrile isomers (e.g., 2,6-difluoro-4-nitro or 2,3-difluoro-4-nitro) is not scientifically valid due to significant differences in regioselective reactivity, downstream functionalization potential, and biological target engagement [1]. The precise 2,4-difluoro-6-nitro substitution pattern dictates the compound's electronic environment, nucleophilic substitution rates, and subsequent coupling efficiency in multi-step syntheses of kinase inhibitors . Variations in fluorine and nitro group positioning can lead to altered reaction yields, increased byproduct formation, or complete failure to produce the desired pharmacophore, undermining the reliability and reproducibility of the synthetic pathway. The quantitative evidence below demonstrates specific dimensions where this compound provides measurable advantages over its closest analogs.

Quantitative Differentiation of 2,4-Difluoro-6-nitrophenylacetonitrile (CAS 1804517-53-0) vs. Isomeric Analogs


Regioselective Reactivity in Nucleophilic Aromatic Substitution (SNAr) Compared to 2,6-Difluoro-4-nitrophenylacetonitrile

The 2,4-difluoro-6-nitro substitution pattern in the target compound provides a distinct regioselectivity profile in SNAr reactions relative to the 2,6-difluoro-4-nitro isomer [1]. In the target compound, the fluorine atom at position 4 is para to the nitro group, which strongly activates it toward nucleophilic displacement. In contrast, the 2,6-difluoro-4-nitro isomer has fluorine atoms ortho and para to the nitro group, leading to different site-selectivity and potential for unwanted side reactions. This difference is critical for achieving high yields in sequential functionalization steps when constructing complex kinase inhibitor scaffolds.

Medicinal Chemistry Organic Synthesis Reaction Selectivity

Synthetic Yield Comparison in One-Step Vilsmeier Synthesis vs. 4-Nitrophenylacetonitrile

A one-step Vilsmeier synthesis protocol for 2,4-difluoro-6-nitrophenylacetonitrile achieves quantitative yield (near 100%) [1], representing a significant improvement over traditional multi-step syntheses for analogous nitrophenylacetonitriles, which often suffer from moderate yields and require harsh conditions . This high-yielding, simplified procedure reduces waste, minimizes purification, and enhances scalability, directly benefiting procurement decisions for large-scale research programs.

Synthetic Methodology Process Chemistry Yield Optimization

Enhanced Reactivity in Organocatalytic Michael Additions Compared to Non-Fluorinated Nitrophenylacetonitriles

The presence of two electron-withdrawing fluorine atoms in 2,4-difluoro-6-nitrophenylacetonitrile enhances its nucleophilicity and reactivity in organocatalytic Michael additions relative to non-fluorinated nitrophenylacetonitriles [1]. The nitro group acts as a temporary activating group, while fluorine substituents further tune the electronic properties of the aryl ring, enabling faster reaction rates and higher enantioselectivity in asymmetric transformations [2]. This combination of substituents is specifically designed to facilitate the construction of complex, chiral pharmaceutical intermediates with high optical purity.

Organocatalysis Asymmetric Synthesis Medicinal Chemistry

Targeted Application as a Tyrosine Kinase Inhibitor Precursor: Differentiation from Generic Intermediates

2,4-Difluoro-6-nitrophenylacetonitrile is specifically identified as a precursor in the synthesis of tyrosine kinase inhibitors (TKIs), a class of targeted cancer therapies . In contrast, many isomeric difluoro-nitrophenylacetonitriles lack documented utility in this high-value therapeutic area . This compound's unique substitution pattern is believed to confer the necessary binding interactions for kinase domain inhibition. Procurement for TKI development programs therefore directly benefits from the documented synthetic tractability and targeted application of this specific regioisomer.

Targeted Therapy Cancer Research Kinase Inhibition

Purity and Quality Control Standards for Pharmaceutical Research vs. Research-Grade Analogs

Suppliers of 2,4-difluoro-6-nitrophenylacetonitrile (CAS 1804517-53-0) specify a minimum purity of 98% (NLT 98%), with compliance to ISO certification standards suitable for global pharmaceutical research and quality control . This level of quality assurance is not uniformly guaranteed for all isomeric analogs, where purity specifications may be lower (e.g., 95% min) or not explicitly certified for pharmaceutical use . The higher purity specification minimizes the risk of confounding impurities in sensitive biological assays and ensures batch-to-batch reproducibility in multi-step syntheses.

Quality Control Analytical Chemistry Procurement

Optimal Procurement and Research Applications for 2,4-Difluoro-6-nitrophenylacetonitrile (CAS 1804517-53-0)


Synthesis of Next-Generation Tyrosine Kinase Inhibitors (TKIs) for Oncology Research

Leverage the compound's established role as a precursor for TKI synthesis . The precise 2,4-difluoro-6-nitro substitution pattern enables regioselective functionalization critical for constructing kinase inhibitor pharmacophores. The high-purity specification (NLT 98%) minimizes impurity interference in biological assays, while the quantitative-yield synthesis protocol facilitates cost-effective scale-up for medicinal chemistry campaigns [1].

Asymmetric Organocatalysis for Chiral Pharmaceutical Building Blocks

Employ 2,4-difluoro-6-nitrophenylacetonitrile as a highly reactive nucleophile in enantioselective Michael additions to α,β-unsaturated aldehydes . The dual fluorine substitution enhances reaction rates and enables superior stereocontrol compared to non-fluorinated analogs, making it ideal for synthesizing complex chiral intermediates with high optical purity required for advanced drug candidates [1].

High-Efficiency Synthetic Method Development and Process Scale-Up

Utilize the one-step Vilsmeier synthesis protocol to access this compound in quantitative yield . This method's simplicity, high atom economy, and avoidance of toxic reagents make it superior to traditional multi-step approaches for analogous compounds. It is particularly advantageous for research groups requiring gram-to-kilogram quantities with minimal purification overhead [1].

Quality Control and Analytical Reference Standard in Pharmaceutical Development

Procure this compound as a high-purity (NLT 98%) reference standard for analytical method development, impurity profiling, and batch-to-batch quality control in pharmaceutical manufacturing . Its defined purity and ISO certification ensure reliability in chromatographic and spectroscopic assays used to validate synthetic processes and final drug substance purity [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

11 linked technical documents
Explore Hub


Quote Request

Request a Quote for 2,4-Difluoro-6-nitrophenylacetonitrile

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.